molecular formula C₁₁H₁₀N₄ B043389 2-Amino-1-methylimidazo[4,5-f]quinoline CAS No. 102408-25-3

2-Amino-1-methylimidazo[4,5-f]quinoline

Cat. No.: B043389
CAS No.: 102408-25-3
M. Wt: 198.22 g/mol
InChI Key: OVQPXFFZKPEXMR-UHFFFAOYSA-N
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Description

2-Amino-1-methylimidazo(4,5-f)quinoline is a heterocyclic amine that is commonly found in cooked meats. It is known for its genotoxic properties, which means it can cause damage to genetic information within a cell, leading to mutations. This compound has been extensively studied due to its potential health risks and its role in the formation of carcinogenic compounds during the cooking process .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-1-methylimidazo[4,5-f]quinoline (IQ) are DNA and liver cells . IQ forms DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical . This process could be involved in the initiation of carcinogenesis .

Mode of Action

IQ interacts with its targets by inducing DNA damage and inhibiting autophagy . It causes DNA strand breaks and mutations in both colon and liver tissues . In addition, IQ induces apoptosis of liver cells, significantly increasing the expression of apoptosis factor genes and decreasing the expression of Bcl-2 protein .

Biochemical Pathways

IQ affects several biochemical pathways. It triggers oxidative stress and inflammation via the TLR4/MAPK and TLR4/NF-κB signaling pathways . It also induces endoplasmic reticulum stress (ERS), which is mediated by the UPR signaling . These pathways lead to liver damage by inhibiting autophagy and inducing apoptosis .

Pharmacokinetics

The pharmacokinetics of IQ involve its metabolism in the liver by xenobiotic-metabolizing enzymes . After absorption in the upper part of the gastrointestinal tract, IQ is mainly metabolized in the liver, leading to harmless glucuronidated derivatives . These derivatives are partly excreted via the bile into the digestive lumen, where they come into contact with the resident microbiota .

Result of Action

The action of IQ results in significant liver damage and potential carcinogenic effects . It causes dose-dependent increases in hepatotoxicity, with pathological changes in liver tissue including irregular cell morphology, cytoplasmic vacuolation, and inflammatory cell infiltration . IQ also induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .

Action Environment

The action of IQ is influenced by environmental factors such as diet and exposure to heat-processed foods and polluted environments . IQ is a common heterocyclic amine found in high-protein thermally processed foods and contaminated environments . Therefore, dietary and environmental exposure to IQ can significantly influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methylimidazo(4,5-f)quinoline typically involves the reaction of creatinine with 2-aminobenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Amino-1-methylimidazo(4,5-f)quinoline follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylimidazo(4,5-f)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and for its application in different fields .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Amino-1-methylimidazo(4,5-f)quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-1-methylimidazo(4,5-f)quinoline is part of a larger group of heterocyclic amines, which include compounds such as:

  • 2-Amino-3-methylimidazo(4,5-f)quinoline
  • 2-Amino-1-methylimidazo(4,5-b)quinoline
  • 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline

Compared to these similar compounds, 2-Amino-1-methylimidazo(4,5-f)quinoline is unique due to its specific structure and the conditions under which it forms. Its genotoxic potential and the pathways involved in its bioactivation also distinguish it from other heterocyclic amines .

Properties

IUPAC Name

1-methylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQPXFFZKPEXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=C2C=CC=N3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20907481
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102408-25-3
Record name 2-Amino-1-methylimidazo[4,5-f]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102408-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-methylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-1-METHYLIMIDAZO(4,5-F)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D168622DN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of iso-IQ compare to other related compounds and what is its impact on genotoxicity?

A1: Iso-IQ is structurally similar to 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-aminoimidazo[4,5-f]quinoline (demethyl-IQ). The key difference lies in the position of the methyl group on the imidazole ring. Research using the Drosophila wing spot test and sex-linked recessive lethal test showed that iso-IQ exhibited higher genotoxicity compared to IQ, while demethyl-IQ was inactive. [] This suggests that the position of the methyl group significantly influences the compound's mutagenic potential.

Q2: What evidence suggests that iso-IQ and its nitro-analogue share a similar metabolic pathway in bacterial cells?

A2: 32P-postlabeling analysis revealed that iso-IQ and its nitro-analogue, 1-methyl-2-nitroimidazo[4,5-f]quinoline (nitro-isoIQ), produce identical DNA adduct patterns in Salmonella typhimurium TA98 cells. [] This finding strongly indicates that both compounds are metabolized to the same ultimate reactive species, contributing to their genotoxicity. It also highlights the importance of metabolic activation in the toxicological profile of these compounds.

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